Darunavir-d9
Overview
Description
Darunavir, a key HIV-1 protease inhibitor, plays a significant role in treating HIV/AIDS by targeting the virus's protease enzyme, crucial for its replication. The synthesis of Darunavir and its analogs, such as Darunavir-d9, involves complex chemical processes that aim to improve its efficacy and stability against HIV protease.
Synthesis Analysis
The synthesis of Darunavir's key subunit, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, utilizes commercially available sugar derivatives, highlighting a stepwise approach involving stereoselective hydrogenation and Baeyer-Villiger oxidation (Ghosh, Markad, & Robinson, 2020). Another method derives this intermediate from monopotassium isocitrate, emphasizing efficiency and yield optimization in the synthesis process (Moore, Stringham, Teager, & Yue, 2016).
Molecular Structure Analysis
The molecular interaction studies between Darunavir and proteins like bovine serum albumin (BSA) utilize multi-spectroscopic techniques, revealing insights into the binding mechanisms and the impact of molecular structure on drug efficacy (Shi, Zhou, Lou, & Pan, 2018). These studies are crucial for understanding how Darunavir's molecular structure contributes to its antiviral activity.
Chemical Reactions and Properties
Research into Darunavir's polymorphic stability under various conditions provides insight into its chemical properties and reactions, crucial for ensuring its efficacy and safety in drug formulations (Côrrea, Perissinato, Serra, Trevisan, & Salgado, 2016).
Physical Properties Analysis
The study of Darunavir's physical properties, such as its interaction with calf thymus DNA, offers a glimpse into its absorption and mechanism of action at the molecular level, highlighting the drug's groove binding mode and its implications for antiviral efficacy (Shi, Zhou, Lou, & Pan, 2018).
Chemical Properties Analysis
LC-MS/MS characterization of Darunavir under stress conditions reveals its chemical stability and the nature of its degradation products, essential for developing stable and effective formulations (Rao, Ramachandra, Sravan, & Khalid, 2014). This analysis is crucial for ensuring the drug's chemical integrity over its shelf life.
Scientific Research Applications
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HIV-1 Treatment
- Darunavir-d9 is a second-generation HIV-1-protease inhibitor . It plays a pivotal role in treating HIV-1 infection by functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It effectively thwarts the activity of the HIV-1 reverse transcriptase enzyme, leading to the successful suppression of HIV-1 replication .
- The mode of action for Darunavir-d9 centers around blocking the activity of the HIV-1 reverse transcriptase enzyme. This enzyme plays a crucial role in HIV-1 replication, and by binding to it, Darunavir-d9 effectively hinders its function, preventing the virus from replicating .
- The results of using Darunavir-d9 in HIV-1 treatment have been promising. It has been instrumental in numerous scientific research studies, helping researchers delve into the mechanism of action of the HIV-1 reverse transcriptase enzyme, as well as the impact of Darunavir-d9 on HIV-1 replication .
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Treatment of HIV-Associated Neurological Disorders (HAND)
- Darunavir has been approved for therapy of HIV-infected patients, but its efficacy in the treatment of HAND is limited due to the low penetration through the blood−brain barrier (BBB) .
- To address this issue, researchers have developed luminescent PLGA nanoparticles for the delivery of Darunavir to the brain. These nanoparticles improve the transport of Darunavir through the BBB, providing optical monitoring of drug delivery within the CNS .
- The assay on the BBB artificial model showed that a larger amount of Darunavir was able to cross BBB when incorporated in the PLGA nanoparticles and to exert an enhanced inhibition of matrix metalloproteinase-9 (MMP-9) expression levels with respect to free Darunavir .
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Bladder Cancer Research
- A study explored the therapeutic efficacy of Darunavir against UM-UC-5 bladder cancer cells . Through a comprehensive assessment of their individual and combined effects across diverse time intervals, Darunavir was found to exhibit effectiveness .
- The study employed a comprehensive assessment of the individual and combined effects of Darunavir, Rilpivirine, and Etravirine across diverse time intervals .
- The results indicated that Darunavir exhibits the least effectiveness with the lowest IC 50 of 25.6 µM .
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Internal Standard for Quantification
- Darunavir-d9 is used as an internal standard for the quantification of darunavir by GC- or LC-MS . It helps in accurately measuring the concentration of darunavir in a given sample .
- The method involves using Darunavir-d9 as a reference compound in mass spectrometry. The known quantity of Darunavir-d9 allows for the precise quantification of darunavir in the sample .
- This application is crucial in pharmacokinetic studies and therapeutic drug monitoring where accurate quantification of darunavir is required .
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Potential Treatment for SARS-CoV-2
- Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection .
- The method of application involves using darunavir as part of a combination therapy for treating COVID-19 .
- The results of these studies are still pending as clinical trials are underway .
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Metabolism Study
- Darunavir is primarily metabolized by cytochrome P450 (CYP) 3A4 . Studying the interaction of Darunavir-d9 with this enzyme can provide insights into the drug’s metabolism, which is crucial for understanding its pharmacokinetics, efficacy, and side effects .
- The method involves studying the interaction of Darunavir-d9 with the CYP3A4 enzyme in in vitro settings .
- The results of such studies can provide valuable information about the drug’s metabolic pathways and can guide dosage adjustments to optimize therapeutic efficacy and minimize side effects .
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Antiretroviral Treatment
- Darunavir-d9 is used in the treatment of HIV-1 infection in antiretroviral treatment (ART)-experienced adult patients, including those that have been highly pre-treated . It is also used for the treatment of HIV-1 infection in paediatric patients from the age of 3 years and at least 15 kg body weight .
- The method involves using Darunavir-d9 as a part of a combination therapy for treating HIV-1 .
- The results of using Darunavir-d9 in HIV-1 treatment have been promising. It has been instrumental in numerous scientific research studies, helping researchers delve into the mechanism of action of the HIV-1 reverse transcriptase enzyme, as well as the impact of Darunavir-d9 on HIV-1 replication .
-
SARS-CoV-2 Treatment
- Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection .
- The method of application involves using darunavir as part of a combination therapy for treating COVID-19 .
- The results of these studies are still pending as clinical trials are underway .
-
Metabolism Study
- Darunavir is primarily metabolized by cytochrome P450 (CYP) 3A . Studying the interaction of Darunavir-d9 with this enzyme can provide insights into the drug’s metabolism, which is crucial for understanding its pharmacokinetics, efficacy, and side effects .
- The method involves studying the interaction of Darunavir-d9 with the CYP3A4 enzyme in in vitro settings .
- The results of such studies can provide valuable information about the drug’s metabolic pathways and can guide dosage adjustments to optimize therapeutic efficacy and minimize side effects .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Darunavir-d9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.